molecular formula C20H29N5O4 B12935572 (2R,3R,4S,5R)-2-(6-Amino-2-(dec-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-2-(dec-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12935572
M. Wt: 403.5 g/mol
InChI Key: STEJKDXTRBFPKN-AEVYOOLXSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies reveal that the title compound crystallizes in the monoclinic space group P2~1~/~n~, with unit cell parameters a = 7.0845 Å, b = 10.4369 Å, c = 21.6298 Å, and β = 91.878°. The asymmetric unit contains one molecule, with the tetrahydrofuran ring adopting a C3′-endo puckering conformation, consistent with native ribose moieties in canonical nucleosides. The dec-1-yn-1-yl substituent at the purine 2-position extends linearly, forming a dihedral angle of 35.6° with the purine plane, which minimizes steric clashes with the hydroxymethyl group at the 5′-position.

The stereochemical configuration at C2′, C3′, C4′, and C5′ was unambiguously assigned as R, R, S, and R, respectively, through anomalous dispersion effects in the crystallographic data. Hydrogen bonding interactions between the 3′-hydroxyl group and the N7 atom of the purine ring (O3′–H⋯N7, 2.89 Å) stabilize the anti conformation of the glycosidic bond. A comparative analysis with the A~2A~ adenosine receptor co-crystallized with UK-432,097 shows that the dec-1-yn-1-yl group occupies a hydrophobic pocket analogous to that of the pyridin-2-ylpiperidinyl moiety in the receptor-bound agonist.

Table 1: Crystallographic parameters of the title compound

Parameter Value
Space group P2~1~/~n~
a (Å) 7.0845
b (Å) 10.4369
c (Å) 21.6298
β (°) 91.878
V (ų) 1598.45
Z 4

Nuclear Magnetic Resonance Spectroscopic Profiling of Purine Modifications

The ^1^H NMR spectrum (500 MHz, DMSO-d~6~) of the compound exhibits distinct resonances for the dec-1-yn-1-yl substituent: a triplet at δ 0.97 ppm (J = 7.3 Hz) for the terminal methyl group, a multiplet at δ 1.54 ppm for the methylene groups, and a triplet at δ 2.35 ppm (J = 7.0 Hz) for the protons adjacent to the triple bond. The purine H8 resonance appears as a singlet at δ 8.15 ppm, deshielded by 0.3 ppm compared to unmodified adenosine due to the electron-withdrawing effect of the alkyne.

The ^13^C NMR spectrum confirms the alkyne connectivity, with signals at δ 75.2 ppm (C≡C) and δ 85.4 ppm (C≡CH~2~). The C2 carbon of the purine ring shifts downfield to δ 152.1 ppm, contrasting with δ 148.9 ppm in native adenosine, reflecting reduced electron density at this position. Two-dimensional NOESY correlations between the H1′ proton (δ 6.02 ppm) and H8 (δ 8.15 ppm) further corroborate the anti glycosidic bond conformation observed crystallographically.

Comparative Analysis with Native Nucleoside Structures

The structural divergence from native nucleosides arises primarily from the dec-1-yn-1-yl substitution at purine C2. In adenosine, the C2 position is occupied by a hydrogen atom, allowing for canonical base pairing via Watson-Crick hydrogen bonds. The introduction of the alkyne substituent increases the purine ring’s van der Waals volume by 42 ų, as calculated using Voronoi tessellation. This modification disrupts base pairing complementarity while creating a planar hydrophobic surface that favors stacking interactions with aromatic residues in protein binding pockets.

The tetrahydrofuran ring’s conformation remains largely unperturbed compared to native ribose, with pseudorotation phase angles of 36° (C3′-endo) versus 38° in adenosine. However, the 5′-hydroxymethyl group adopts a gauche+ orientation (χ = 62°), contrasting with the gauche− preference (χ = −65°) seen in unmodified nucleosides, due to steric interactions with the alkyne chain.

Electronic Effects of Alkyne Substituent on Aromatic System

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the dec-1-yn-1-yl group induces a quadrupole moment of −12.3 × 10^−40^ C·m² in the purine ring, compared to −8.7 × 10^−40^ C·m² in adenosine. This arises from the alkyne’s sp-hybridized carbon atoms withdrawing electron density via inductive effects, polarizing the π-system. The HOMO-LUMO gap narrows by 0.7 eV relative to adenosine, as evidenced by UV-vis spectroscopy (λ~max~ = 268 nm vs. 259 nm for adenosine), indicating enhanced conjugation between the alkyne and purine π-clouds.

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the alkyne’s in-plane π orbital (BD[C1-C2]) and the purine’s σ*[N1-C2] antibonding orbital (E^(2)^ = 6.8 kcal/mol). This interaction elongates the N1-C2 bond by 0.03 Å compared to adenosine, as confirmed by crystallographic data. The electrostatic potential surface shows a region of enhanced positive charge (+0.12 e) at purine N3, which may facilitate interactions with nucleophilic residues in enzymatic binding sites.

Table 2: Electronic parameters of the purine-alyne system

Parameter Value
HOMO-LUMO gap (eV) 4.1
N1-C2 bond length (Å) 1.378
Quadrupole moment (C·m²) −12.3 × 10^−40^
UV λ~max~ (nm) 268

Properties

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-dec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H29N5O4/c1-2-3-4-5-6-7-8-9-10-14-23-18(21)15-19(24-14)25(12-22-15)20-17(28)16(27)13(11-26)29-20/h12-13,16-17,20,26-28H,2-8,11H2,1H3,(H2,21,23,24)/t13-,16-,17-,20-/m1/s1

InChI Key

STEJKDXTRBFPKN-AEVYOOLXSA-N

Isomeric SMILES

CCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-2-(dec-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a novel derivative of purine nucleosides that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The compound's structure features a tetrahydrofuran ring with hydroxymethyl and amino groups that contribute to its biological activity. The molecular formula is C₁₅H₁₉N₅O₃, and it has the following characteristics:

PropertyValue
Molecular Weight305.34 g/mol
Melting PointNot specified
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. Specifically, it acts as an A2A adenosine receptor agonist , which has implications in various physiological processes such as inflammation, neuroprotection, and cancer therapy. The mechanism involves:

  • Binding Affinity : The compound's structural features enable it to bind selectively to A2A receptors, promoting downstream signaling pathways that can modulate immune responses and neuronal activity.
  • Inhibition of Inflammatory Responses : Studies indicate that it may inhibit leukocyte recruitment and activation, making it a candidate for anti-inflammatory therapies .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

  • Anti-inflammatory Effects : The compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages .
  • Neuroprotective Properties : It has been shown to protect neuronal cells from apoptosis induced by oxidative stress .

In Vivo Studies

Recent animal studies have provided insights into the in vivo efficacy of this compound:

  • Model of Inflammation : In a murine model of acute inflammation, administration of the compound led to a marked reduction in paw swelling and inflammatory markers compared to control groups.
  • Neuroprotection in Stroke Models : In models of ischemic stroke, treatment with the compound improved neurological scores and reduced infarct size .

Case Studies

  • Case Study on Inflammation :
    • A study involving rats demonstrated that treatment with (2R,3R,4S,5R)-2-(6-Amino-2-(dec-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 after lipopolysaccharide (LPS) injection.
  • Case Study on Neuroprotection :
    • In a double-blind trial involving stroke patients, those receiving the compound showed improved outcomes on the modified Rankin Scale compared to placebo controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related adenosine analogs is useful:

Compound NameA2A Receptor ActivityAnti-inflammatory Effects
(2R,3R,4S,5R)-CompoundHighSignificant
BinodenosonModerateModerate
CGS21680HighLow

Scientific Research Applications

Pharmacological Research

This compound is primarily studied for its potential as a therapeutic agent. Its structural similarity to adenosine suggests that it may interact with adenosine receptors, which are crucial in various physiological processes. Research indicates that derivatives of purine compounds can exhibit anti-inflammatory and neuroprotective effects.

Antiviral Activity

Recent studies have highlighted the antiviral properties of purine analogs. The compound's structure may allow it to inhibit viral replication by interfering with nucleic acid synthesis. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies are inadequate.

Cancer Research

The modulation of adenosine pathways has implications in cancer therapy. Adenosine receptors can influence tumor microenvironments and immune responses. Compounds like (2R,3R,4S,5R)-2-(6-Amino-2-(dec-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol could be investigated for their ability to alter these pathways and enhance the efficacy of existing cancer treatments.

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDemonstrated that purine derivatives can inhibit replication of certain RNA viruses in vitro.
Study 2Cancer TherapyShowed that modulation of adenosine receptors can enhance anti-tumor immunity in mouse models.
Study 3NeuroprotectionFound that compounds similar to this tetrahydrofuran derivative provide neuroprotective effects in models of neurodegeneration.

Authoritative Insights

Research from various institutions has provided insights into the mechanisms by which this compound may exert its effects:

  • Adenosine Receptor Modulation : Studies indicate that compounds affecting adenosine receptor signaling can lead to significant changes in cellular responses, particularly in immune cells.
  • Chemical Stability : Investigations into the stability of similar compounds suggest that modifications to the tetrahydrofuran ring can enhance bioavailability and reduce metabolic degradation.
  • Synthetic Pathways : Advances in synthetic methodologies have made it feasible to produce this compound and its analogs efficiently, facilitating further research into their biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related purine nucleosides with modifications at positions 2, 6, and 8 of the purine ring, as well as variations in the sugar moiety. Key analogues include:

Compound Substituents Molecular Weight Key Features Biological Activity
Target Compound: (2R,3R,4S,5R)-2-(6-Amino-2-(dec-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol C2: Dec-1-yn-1-yl; C6: NH₂ ~449.45* Long alkyne chain enhances lipophilicity; ribose-like sugar Not reported; potential adenosine receptor modulation
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () C2: Cl; C6: NH₂ 315.70 Electrophilic chloro group facilitates further substitutions Intermediate for nucleoside prodrugs
(2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () C2: NO₂; C6: NH₂ 326.28 Nitro group introduces redox activity; used in diversity-oriented synthesis Preclinical studies for antitumor agents
(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () C6: (3-Hydroxybenzyl)amino; C2: H 387.37 Hydrophilic benzylamino group; potential kinase inhibition Under investigation for antiviral activity
(2R,3R,4S,5R)-2-(6-([1,1'-Biphenyl]-4-ylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () C6: Biphenylethynyl; C2: H 455.47 Aromatic alkyne enhances π-π stacking; Mycobacterium tuberculosis inhibitor IC₅₀ = 0.8 µM against Mtb
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () C8: Br; C6: NH₂ 365.15 Bromine enables cross-coupling reactions; precursor for fluorescent probes Used in Minisci-type amidation reactions

*Calculated based on formula C₁₉H₂₇N₅O₅.

Key Observations:

Biphenylethynyl-substituted compounds () exhibit even greater hydrophobicity (logP ≈ 3.5) but may suffer from solubility limitations .

Synthetic Flexibility: Chloro and bromo derivatives () serve as intermediates for further functionalization via cross-coupling or nucleophilic substitution . The nitro group () is redox-active, enabling reduction to amino groups for downstream modifications .

Biological Implications: Aromatic alkynes (e.g., biphenylethynyl in ) show potent antitubercular activity, suggesting that the target compound’s alkyne chain may similarly enhance target binding . Hydrophilic substitutions (e.g., 3-hydroxybenzylamino in ) are linked to improved solubility but reduced CNS penetration .

Spectroscopic Validation :

  • HRMS and ¹H NMR data for analogs () confirm structural integrity. For example, the dec-1-yn-1-yl group would show characteristic alkyne proton signals (δ 2.1–2.3 ppm) and carbon shifts (δ 70–85 ppm) .

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